tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate
Description
tert-Butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate is a chemical compound that belongs to the class of hexahydrocyclopentapyrrolone derivatives. These derivatives are known for their diverse pharmacological activities and are essential pharmacophores in medicinal chemistry
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m1/s1 |
InChI Key |
ZOMNYTOUFQZSDZ-SKDRFNHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CCC[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate involves several steps. One efficient method includes the transformation of isoindole to diacid using an inexpensive KMnO4-mediated oxidative cleavage as a key step . This process is cost-effective, high-yielding, and scalable, making it suitable for industrial production.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale synthesis. The process involves the use of readily available reagents and conditions that ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be mediated by oxidizing agents like KMnO4.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4.
Substitution: Nucleophilic substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- tert-Butyl (3aR,6aS)-3a-methoxyhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Uniqueness
tert-Butyl (3aR,6aS)-octahydrocyclopenta[c]pyrrole-3a-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
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